(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one
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Description
Benzimidazoles are a recurring fragment in medicinal chemistry, and the 2-amino derivative is a versatile example in lead generation . They are used as a core scaffold or template in medicinal chemistry .
Synthesis Analysis
Benzimidazoles can be synthesized through a general, inexpensive, and versatile method via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone can be obtained .Molecular Structure Analysis
The regiochemistry of nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts, has been discussed . Extensive NMR analysis and ultimately X-ray crystallography can be used to demonstrate both the regiochemistry and stereochemistry of the addition products .Chemical Reactions Analysis
The formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine is a key reaction in the synthesis of benzimidazoles .Scientific Research Applications
Crystal Structure and Computational Studies
A study on a similar thiazolidin-4-one derivative, characterized by X-ray single crystal diffraction and theoretical investigations using HF and DFT levels of theory, highlighted its non-planar structure with significant intermolecular contacts. This research provides a foundation for understanding the molecular geometry and potential interactions of thiazolidinone derivatives in various applications (Khelloul et al., 2016).
Anticancer Potential
A series of novel substituted thiazolidin-4-one derivatives were evaluated for their in vitro cytotoxicity against a panel of 60 human tumor cell lines. Among these, certain compounds exhibited potent growth inhibition against specific cancer cells, suggesting the anticancer potential of thiazolidin-4-one derivatives (Penthala et al., 2011).
Electroluminescent Device Properties
Research into Zn(II)-chelated complexes based on benzothiazole derivatives, including substituted functional groups, demonstrated their capability to produce white-light emission and their application in electroluminescent devices. These findings suggest the utility of benzothiazole and thiazolidinone derivatives in developing materials for optoelectronic devices (Roh et al., 2009).
Supramolecular Structures
Investigations into the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones revealed the formation of hydrogen-bonded dimers, chains of rings, and sheets. These structural insights are crucial for designing materials with specific properties and functions (Delgado et al., 2005).
Antibacterial and Antifungal Activities
A study on the synthesis and evaluation of antibacterial and antifungal activities of new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives highlighted several compounds with significant activities. This research indicates the potential of thiazolidinone derivatives in developing new antimicrobial agents (Ammar et al., 2016).
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(4-ethoxyphenyl)-4-hydroxy-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-2-24-13-9-7-12(8-10-13)22-18(23)16(26-19(22)25)11-17-20-14-5-3-4-6-15(14)21-17/h3-11,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRDGFQDLYSHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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